molecular formula C11H15N3O4 B3888409 2-[2-(furan-2-carbonyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide

2-[2-(furan-2-carbonyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide

Cat. No.: B3888409
M. Wt: 253.25 g/mol
InChI Key: ODFYZGWVBSGBGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(furan-2-carbonyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(furan-2-carbonyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide typically involves the reaction of furan-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with N-(2-methylpropyl)-2-oxoacetamide under specific conditions to yield the final product . The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis .

Mechanism of Action

Properties

IUPAC Name

2-[2-(furan-2-carbonyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-7(2)6-12-10(16)11(17)14-13-9(15)8-4-3-5-18-8/h3-5,7H,6H2,1-2H3,(H,12,16)(H,13,15)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFYZGWVBSGBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NNC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(furan-2-carbonyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide
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2-[2-(furan-2-carbonyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide
Reactant of Route 3
2-[2-(furan-2-carbonyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide
Reactant of Route 4
2-[2-(furan-2-carbonyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide
Reactant of Route 5
2-[2-(furan-2-carbonyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide
Reactant of Route 6
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2-[2-(furan-2-carbonyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide

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